molecular formula C11H9BClNO2 B1597109 (2-Chloro-4-phenylpyridin-3-yl)boronic acid CAS No. 1029654-25-8

(2-Chloro-4-phenylpyridin-3-yl)boronic acid

Cat. No.: B1597109
CAS No.: 1029654-25-8
M. Wt: 233.46 g/mol
InChI Key: JWIZTZREZAQOTK-UHFFFAOYSA-N
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Description

(2-Chloro-4-phenylpyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H9BClNO2 and its molecular weight is 233.46 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-Chloro-4-phenylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of a new Pd–C bond . This is achieved through the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its environmental benignity contribute to its efficacy .

Properties

IUPAC Name

(2-chloro-4-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZTZREZAQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376749
Record name 2-Chloro-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-25-8
Record name 2-Chloro-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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